
Cyclopropylmethanamine hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopropylmethanamine hydrobromide is a chemical compound with the molecular formula C4H9N•HBr and a molecular weight of 152.03. It is primarily used in research settings, particularly in the field of proteomics . This compound is known for its unique cyclopropyl group, which imparts distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cyclopropylmethanamine hydrobromide can be synthesized starting from cyclopropanecarbonitrile. The process involves the reduction of the cyano group using a sodium borohydride/nickel dichloride system. The reaction is carried out in tetrahydrofuran under nitrogen protection, with the temperature controlled between 20-45°C. The reaction typically lasts for 10-18 hours .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure safety and efficiency. The final product is obtained through rectification and purification steps to achieve high purity suitable for research applications .
Analyse Des Réactions Chimiques
Types of Reactions
Cyclopropylmethanamine hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the amine group.
Substitution: The cyclopropyl group can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like bromine and chlorine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various cyclopropyl derivatives, which can be further utilized in the synthesis of more complex molecules .
Applications De Recherche Scientifique
Cyclopropylmethanamine hydrobromide is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Chemistry: Used as a building block in organic synthesis.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of cyclopropylmethanamine hydrobromide involves its interaction with various molecular targets. The cyclopropyl group can interact with enzymes and proteins, leading to modifications in their activity. The compound can also participate in signaling pathways, influencing cellular processes .
Comparaison Avec Des Composés Similaires
Cyclopropylmethanamine hydrobromide can be compared with other similar compounds, such as:
Cyclopropylamine: Lacks the methanamine group, leading to different reactivity.
Cyclopropylmethylamine: Similar structure but different functional groups.
Cyclopropylmethanol: Contains a hydroxyl group instead of an amine.
These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound .
Propriétés
Numéro CAS |
1181458-34-3 |
|---|---|
Formule moléculaire |
C4H10BrN |
Poids moléculaire |
152.03 g/mol |
Nom IUPAC |
cyclopropylmethanamine;hydrobromide |
InChI |
InChI=1S/C4H9N.BrH/c5-3-4-1-2-4;/h4H,1-3,5H2;1H |
Clé InChI |
SXRZNLRIALLBMS-UHFFFAOYSA-N |
SMILES canonique |
C1CC1CN.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


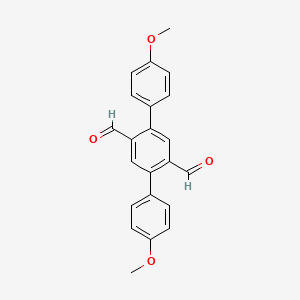
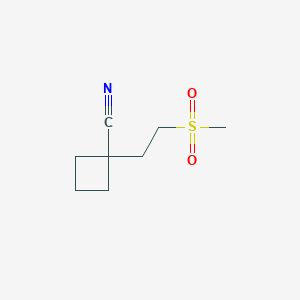


![{8-Benzyl-8-azabicyclo[3.2.1]octan-3-yl}methanamine](/img/structure/B13647164.png)
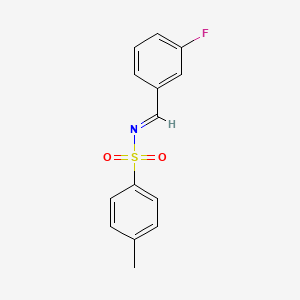

![[9-(Cyclopropylmethyl)-9-azabicyclo[3.3.1]nonan-3-yl]methanamine](/img/structure/B13647175.png)
![N-[4-(6-{[4-(2-hydroxyethyl)phenyl]amino}-4-oxo-1H,2H,4H-pyrazolo[3,4-d]pyrimidin-1-yl)phenyl]acetamide](/img/structure/B13647177.png)

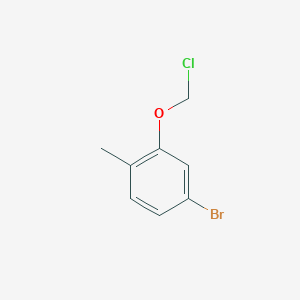
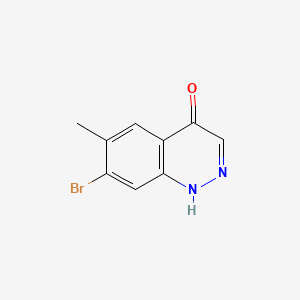
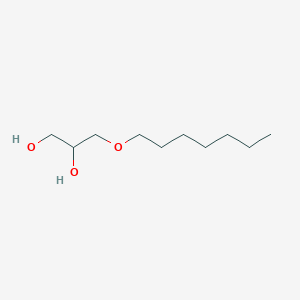
![1-[(4-Methyl-2-oxo-2,3-dihydro-1,3-thiazol-5-yl)sulfonyl]pyrrolidine-2-carboxylic acid](/img/structure/B13647193.png)
